molecular formula C17H15F4N3O3S B4538187 N-(3-methoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide

N-(3-methoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide

Cat. No. B4538187
M. Wt: 417.4 g/mol
InChI Key: DKUNVDBHHIHFDQ-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamides, such as “N-(3-methoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide,” are compounds that have garnered interest due to their potential in various chemical and pharmaceutical applications. Their synthesis, structural analysis, and property evaluation have been the subject of numerous studies.

Synthesis Analysis

The synthesis of hydrazinecarbothioamides typically involves the reaction of appropriate hydrazides with isothiocyanates or through condensation reactions involving hydrazine derivatives and carbonyl compounds. For instance, Tripathi et al. (2013) and Barbuceanu et al. (2014) describe the synthesis and evaluation of new hydrazinecarbothioamides for anticonvulsant activity and antioxidant properties, respectively, highlighting the versatility in synthesizing these compounds (Tripathi & Kumar, 2013) (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides is often elucidated using techniques like X-ray crystallography. Dey et al. (2021) performed crystal structure analysis of related compounds, demonstrating the importance of hydrogen bonds in determining their crystal packing (Dey et al., 2021).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, including cyclization and condensation, leading to a wide range of derivatives with potential biological activities. For example, Tarai and Baruah (2018) explored the catalytic properties of hydrazinecarbothioamide complexes, indicating their reactivity and potential application in catalysis (Tarai & Baruah, 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, such as solubility, melting point, and stability, are crucial for their practical applications. These properties depend on the molecular structure and substituents present in the compound.

Chemical Properties Analysis

Hydrazinecarbothioamides exhibit a range of chemical properties, including antioxidative, antimicrobial, and anticonvulsant activities. The chemical properties are influenced by the nature of the substituents and the molecular framework. Bhat et al. (2015) and Rangaswamy et al. (2017) highlight the biological activities of some derivatives, emphasizing their chemical versatility and potential in medicinal chemistry (Bhat et al., 2015) (Rangaswamy et al., 2017).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O3S/c1-26-12-6-3-5-11(9-12)22-16(28)24-23-14(25)10-4-2-7-13(8-10)27-17(20,21)15(18)19/h2-9,15H,1H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUNVDBHHIHFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide

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